molecular formula C17H14N2O3 B2484366 (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide CAS No. 358774-50-2

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No. B2484366
CAS RN: 358774-50-2
M. Wt: 294.31
InChI Key: RFNKJEXWWVHEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB signaling has been shown to reduce inflammation and improve the outcome of various diseases.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

Several future directions can be explored in the field of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide research. One possible direction is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another direction is the exploration of the compound's potential therapeutic applications in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction between 3-hydroxybenzaldehyde and 3-methoxybenzaldehyde with cyanoacetamide in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol and water, and the resulting product is purified by column chromatography.

Scientific Research Applications

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored in several disease models.

properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-7-3-5-14(10-16)19-17(21)13(11-18)8-12-4-2-6-15(20)9-12/h2-10,20H,1H3,(H,19,21)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNKJEXWWVHEJU-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.